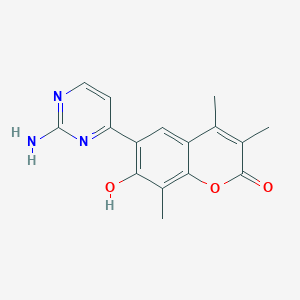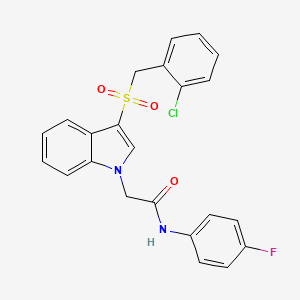
6-(2-aminopyrimidin-4-yl)-7-hydroxy-3,4,8-trimethyl-2H-chromen-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-(2-aminopyrimidin-4-yl)-7-hydroxy-3,4,8-trimethyl-2H-chromen-2-one is a complex organic compound that belongs to the class of heterocyclic compounds. This compound features a chromenone core structure, which is a fused ring system consisting of a benzene ring and a pyrone ring. The presence of the aminopyrimidine and hydroxy groups adds to its chemical diversity and potential biological activity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-(2-aminopyrimidin-4-yl)-7-hydroxy-3,4,8-trimethyl-2H-chromen-2-one typically involves multi-step organic reactions. One common approach is to start with the chromenone core, which can be synthesized through the condensation of a suitable phenol with an appropriate diketone under acidic conditions. The aminopyrimidine moiety can be introduced via nucleophilic substitution reactions using 2-aminopyrimidine and suitable leaving groups.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This includes controlling the temperature, solvent choice, and reaction time. Catalysts and reagents are selected to minimize side reactions and maximize the efficiency of the synthesis process.
化学反応の分析
Types of Reactions
6-(2-aminopyrimidin-4-yl)-7-hydroxy-3,4,8-trimethyl-2H-chromen-2-one can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone.
Reduction: The compound can be reduced to modify the chromenone core or the aminopyrimidine moiety.
Substitution: The aminopyrimidine group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium hydride or potassium carbonate.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group would yield a ketone derivative, while reduction could lead to various reduced forms of the chromenone core.
科学的研究の応用
6-(2-aminopyrimidin-4-yl)-7-hydroxy-3,4,8-trimethyl-2H-chromen-2-one has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s potential biological activity makes it a candidate for studying enzyme interactions and cellular pathways.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and inflammatory conditions.
Industry: It can be used in the development of new materials with specific properties, such as fluorescence or catalytic activity.
作用機序
The mechanism of action of 6-(2-aminopyrimidin-4-yl)-7-hydroxy-3,4,8-trimethyl-2H-chromen-2-one involves its interaction with specific molecular targets. The aminopyrimidine moiety can bind to enzymes or receptors, modulating their activity. The hydroxy group may participate in hydrogen bonding, enhancing the compound’s binding affinity. Pathways involved in its mechanism of action include inhibition of specific enzymes or modulation of signaling pathways related to cell growth and inflammation.
類似化合物との比較
Similar Compounds
2-aminopyrimidin-4-one derivatives: These compounds share the aminopyrimidine moiety and exhibit similar biological activities.
Chromenone derivatives: Compounds with a chromenone core structure, such as coumarins, have comparable chemical properties and applications.
Uniqueness
6-(2-aminopyrimidin-4-yl)-7-hydroxy-3,4,8-trimethyl-2H-chromen-2-one is unique due to the combination of its chromenone core and aminopyrimidine moiety. This structural diversity enhances its potential for various applications in scientific research and industry, making it a valuable compound for further study.
特性
分子式 |
C16H15N3O3 |
|---|---|
分子量 |
297.31 g/mol |
IUPAC名 |
6-(2-aminopyrimidin-4-yl)-7-hydroxy-3,4,8-trimethylchromen-2-one |
InChI |
InChI=1S/C16H15N3O3/c1-7-8(2)15(21)22-14-9(3)13(20)11(6-10(7)14)12-4-5-18-16(17)19-12/h4-6,20H,1-3H3,(H2,17,18,19) |
InChIキー |
LJIXLYCADYQHKN-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C(=O)OC2=C(C(=C(C=C12)C3=NC(=NC=C3)N)O)C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Ethyl 4-({[1-(4-fluorophenyl)-2,5-dioxo-3-(propan-2-yl)imidazolidin-4-yl]acetyl}amino)benzoate](/img/structure/B11290751.png)
![Methyl 4-({[3-(2-methoxyethyl)-1-(3-methylphenyl)-2,5-dioxoimidazolidin-4-yl]acetyl}amino)benzoate](/img/structure/B11290753.png)

![N~4~-(4-methoxyphenyl)-1-methyl-N~6~-(prop-2-en-1-yl)-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B11290766.png)
![N-{4,5-dimethyl-3-[(4-methylphenyl)sulfonyl]-1-propyl-1H-pyrrol-2-yl}thiophene-2-carboxamide](/img/structure/B11290787.png)
![methyl 2-{[(7-chloro-3-methyl-1-oxo-3,4-dihydro-1H-isochromen-3-yl)carbonyl]amino}benzoate](/img/structure/B11290793.png)
![2-chloro-3-(1H-tetrazol-5-ylmethoxy)-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one](/img/structure/B11290795.png)
![ethyl 4-(4-methoxyphenyl)-2-oxo-6-[(4-phenyl-3,6-dihydropyridin-1(2H)-yl)methyl]-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B11290801.png)
![N-(3-acetylphenyl)-3-(3,4-dimethoxyphenyl)-5-hydroxy-6,7-dihydropyrazolo[1,5-a]pyrimidine-7-carboxamide](/img/structure/B11290804.png)
![9'-Bromo-1-methyl-2'-(2-thienyl)-1',10b'-dihydrospiro[piperidine-4,5'-pyrazolo[1,5-c][1,3]benzoxazine]](/img/structure/B11290818.png)

![5-hydroxy-N-(2-methoxyphenyl)-3-methyl-2-(4-methylphenyl)-6,7-dihydropyrazolo[1,5-a]pyrimidine-7-carboxamide](/img/structure/B11290829.png)
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methoxy}benzamide](/img/structure/B11290841.png)
![N-(4-chlorobenzyl)-2-{[3-(4-methoxyphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B11290848.png)
